富马酸富马普那韦钠

描述

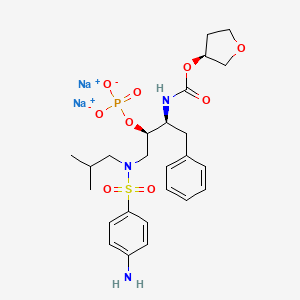

Fosamprenavir, sold under the brand names Lexiva and Telzir, is a medication used to treat HIV/AIDS . It is a prodrug of the protease inhibitor and antiretroviral drug amprenavir . It is marketed by ViiV Healthcare as the calcium salt . Fosamprenavir was approved for medical use in the United States in October 2003, and in the European Union in July 2004 .

Synthesis Analysis

The synthesis of fosamprenavir is similar to the one authorized for amprenavir with the exception of the last steps: phosphate esterification, final isolation of calcium salt, and milling . One of the starting materials uses stearylamine, a bovine tallow derived material, as an anticaking .Molecular Structure Analysis

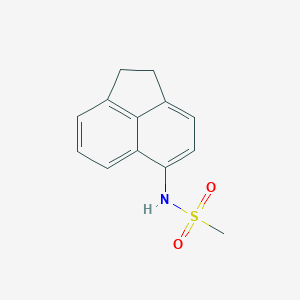

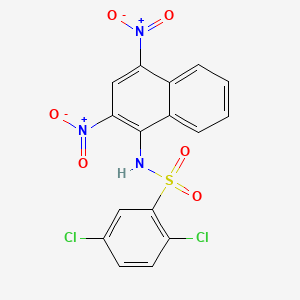

Fosamprenavir contains 3 chiral centers, but it is synthesized as the single enantiomer 3S, 1S, 2R . Experimental data have shown that the inversion of the chiral centers . The molecular formula of Fosamprenavir is C25H36N3O9PS .Chemical Reactions Analysis

Fosamprenavir is oxidizable at solid electrodes . The anodic oxidation behavior of fosamprenavir was investigated using cyclic and linear sweep voltammetry at boron-doped diamond and glassy carbon electrodes .Physical And Chemical Properties Analysis

The absolute oral bioavailability of amprenavir after administration of fosamprenavir in humans has not been established . The molecular formula of Fosamprenavir is C25H36N3O9PS and its average mass is 585.607 Da .科学研究应用

1. 质量控制中的分析方法

富马酸富马普那韦钙是用于 HIV/AIDS 治疗的阿普那韦的前药,在片剂中稳定性定量的方法有限。Rossi 等人 (2021) 为此开发并验证了一种快速、简单的 RP-HPLC 方法。这种方法对于药品质量控制至关重要,它使用色谱分离,可有效对包衣片剂中的富马酸富马普那韦进行常规分析,并将其与主要降解产物和赋形剂区分开来 (Rossi 等,2021)。

2. 药代动力学和药物开发

富马酸富马普那韦是一种蛋白酶抑制剂 (PI) 前药,其开发目的是减少服药负担,并维持与阿普那韦相关的疗效和独特的耐药模式。Wire 等人 (2006) 讨论了其剂量方案,包括与利托那韦的组合,以增强血浆中阿普那韦的暴露。他们强调富马酸富马普那韦在口服后会迅速转化为阿普那韦,并且其代谢主要通过肝脏,由细胞色素 P450 3A4 介导 (Wire、Shelton 和 Studenberg,2006)。

3. 电化学分析技术

Gumustas 和 Ozkan (2010) 探索了电化学方法来测定药物制剂和生物样品中的富马酸富马普那韦水平。本研究利用循环和线性扫描伏安法,深入了解了富马酸富马普那韦的阳极氧化行为,并提出了一种适用于在不同介质中定量富马酸富马普那韦的方法,从而增强了药物研究中的分析能力 (Gumustas 和 Ozkan,2010)。

4. 临床药代动力学研究

Brouwers、Tack 和 Augustijns (2007) 调查了富马酸富马普那韦的胃肠道行为与其药代动力学特征之间的联系,他们进行了一项研究,证明了食物对富马酸富马普那韦吸收的影响。他们观察到,与禁食状态相比,在进食状态下胃溶解和随后的吸收延迟。这项研究提供了对富马酸富马普那韦药代动力学的宝贵见解,强调了在药物给药中考虑饮食因素的重要性 (Brouwers、Tack 和 Augustijns,2007)。

安全和危害

The most common adverse effect of Fosamprenavir is diarrhea . Other common side effects include headache, dizziness, and exanthema, which is usually transient . Severe allergic reactions (Stevens–Johnson syndrome) are rare . The use of fosamprenavir is pending revision due to a potential association between the drug and myocardial infarction and dyslipidemia in HIV infected adults .

未来方向

属性

IUPAC Name |

disodium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N3O9PS.2Na/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);;/q;2*+1/p-2/t21-,23-,24+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMGUXZZROZJIT-KMIZVRHLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N3Na2O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177208 | |

| Record name | Fosamprenavir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fosamprenavir sodium | |

CAS RN |

226700-80-7 | |

| Record name | Fosamprenavir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosamprenavir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSAMPRENAVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSG28FSA0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile](/img/structure/B1223054.png)

![3-(1,3-benzodioxol-5-ylmethyl)-4,10-dihydro-2H-[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B1223055.png)

![5-ethenyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1223068.png)